molecular formula C11H16FNO4S2 B13471447 tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate

tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate

Cat. No.: B13471447
M. Wt: 309.4 g/mol
InChI Key: IGCPXELEHLMMKN-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is an organic compound that features a tert-butyl carbamate group attached to a thiophene ring substituted with a fluorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate typically involves multiple steps, including the formation of the thiophene ring, introduction of the fluorosulfonyl group, and attachment of the tert-butyl carbamate group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonamide or a thiol.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the fluorosulfonyl group can produce sulfonamides or thiols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorosulfonyl group can act as a reactive handle for bioconjugation, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure makes it suitable for incorporation into polymers or other materials to impart desired characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. The thiophene ring can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is unique due to the presence of both a fluorosulfonyl group and a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable for various applications in research and industry. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C11H16FNO4S2

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl N-[2-(5-fluorosulfonylthiophen-2-yl)ethyl]carbamate

InChI

InChI=1S/C11H16FNO4S2/c1-11(2,3)17-10(14)13-7-6-8-4-5-9(18-8)19(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14)

InChI Key

IGCPXELEHLMMKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)S(=O)(=O)F

Origin of Product

United States

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